DARUNAVIR O-BETA-D-GLUCURONIDE DARUNAVIR O-BETA-D-GLUCURONIDE Darunavir-O-Glucuronide is a metabolite of Darunavir, an inhibitor of human immunodeficiency virus protease.
Brand Name: Vulcanchem
CAS No.: 1159613-27-0
VCID: VC0192928
InChI: InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1
SMILES: CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N
Molecular Formula: C33H45N3O13S
Molecular Weight: 723.79

DARUNAVIR O-BETA-D-GLUCURONIDE

CAS No.: 1159613-27-0

Cat. No.: VC0192928

Molecular Formula: C33H45N3O13S

Molecular Weight: 723.79

Purity: > 95%

* For research use only. Not for human or veterinary use.

DARUNAVIR O-BETA-D-GLUCURONIDE - 1159613-27-0

Specification

CAS No. 1159613-27-0
Molecular Formula C33H45N3O13S
Molecular Weight 723.79
IUPAC Name (2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1
SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

DARUNAVIR O-BETA-D-GLUCURONIDE possesses distinct chemical properties that characterize its structure and behavior. The compound has the molecular formula C33H45N3O13S with a molecular weight of 723.8 g/mol . This molecular composition reflects the parent darunavir structure with the addition of a glucuronic acid moiety, forming the distinctive beta-D-glucuronide conjugate.

Table 1: Chemical Properties of DARUNAVIR O-BETA-D-GLUCURONIDE

PropertyValueSource
Molecular FormulaC33H45N3O13SPubChem
Molecular Weight723.8 g/molPubChem
CAS Number1159613-27-0PubChem
Creation Date2013-05-17PubChem
Last Modified2025-03-15PubChem

Structural Characteristics

The chemical structure of DARUNAVIR O-BETA-D-GLUCURONIDE maintains the core structural elements of darunavir while incorporating the glucuronic acid component. The parent compound, darunavir, contains several key structural features including a bis-tetrahydrofuran moiety, which is preserved in the glucuronide metabolite. The glucuronic acid is conjugated through an O-linkage, hence the designation "O-beta-D-glucuronide."

The full chemical name reflects its complex structure: "(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid" . This extensive nomenclature captures the stereochemical complexity and functional groups present in the molecule.

Chemical Identifiers and Synonyms

DARUNAVIR O-BETA-D-GLUCURONIDE is recognized by multiple identifiers and alternative names in chemical databases and literature:

Table 2: Chemical Identifiers and Synonyms

Identifier TypeValue
PubChem CID71315191
Primary Synonyms- Darunavir metabolite M20
- H2IG33O2AN
- DARUNAVIR O-BETA-D-GLUCURONIDE
Alternative Names- Darunavir-O-Glucuronide
- UNII-H2IG33O2AN
- DTXSID50747418
IUPAC Name(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

These multiple identifiers facilitate accurate referencing of this compound across different scientific databases and research literature .

Formation and Metabolic Pathway

Glucuronidation Process

Glucuronidation represents a critical phase II metabolic pathway in drug metabolism. During this process, compounds like darunavir undergo conjugation with glucuronic acid, transforming them into "more water-soluble substances for excretion" . This process is fundamental to the body's detoxification mechanisms for both pharmaceuticals and environmental xenobiotics.

The glucuronidation of darunavir specifically involves the conjugation of the drug's hydroxyl group with glucuronic acid, forming DARUNAVIR O-BETA-D-GLUCURONIDE. This metabolic transformation enhances the water solubility of the compound, facilitating its elimination through urine or bile.

Metabolic Pathways of Darunavir

The metabolism of darunavir "following single oral administration was extensive and qualitatively similar in all species, including humans" . While glucuronidation represents one metabolic pathway, it is described as "a minor pathway in rats, dogs and humans" compared to other metabolic routes.

The primary metabolic pathways for darunavir include:

  • Carbamate hydrolysis (major pathway in dogs and humans)

  • Aliphatic hydroxylation at the isobutyl moiety

  • Aromatic hydroxylation at the aniline moiety

The importance of these pathways varies across species, with "carbamate hydrolysis" being the "major Phase I metabolic pathway" in "dogs and humans," while "in rats, hydroxylation in a different part of the molecule was more important" .

Table 3: Comparison of Darunavir Metabolic Pathways Across Species

Metabolic PathwayRatsDogsHumans
Carbamate hydrolysisLess prominentMajor pathwayMajor pathway
Aliphatic hydroxylationImportantPresentPresent
Aromatic hydroxylationPresentPresentPresent
Glucuronidation (Phase II)Minor pathwayMinor pathwayMinor pathway

This comparative analysis highlights the relative importance of different metabolic routes across species, with glucuronidation consistently representing a minor pathway .

Pharmacokinetics Related to DARUNAVIR O-BETA-D-GLUCURONIDE

Metabolism and Excretion Pathways

The significant presence of metabolites in bile suggests that biliary excretion represents an important elimination route for darunavir metabolites, potentially including DARUNAVIR O-BETA-D-GLUCURONIDE. This biliary excretion pathway is consistent with the typical elimination pattern for glucuronide conjugates, particularly those with higher molecular weights.

ParameterValueContext
Apparent clearance (CL*/F)Varies with factorsSubject to interindividual variability
Volume of distribution (V/F)VariesShows interindividual variability
Free fraction in humans5%Indicates high protein binding
AUC0-24h (population study)5.8 mg·h/LFrom specific clinical study

These parameters help characterize the pharmacokinetic profile of darunavir, providing context for understanding the formation and disposition of its metabolites, including DARUNAVIR O-BETA-D-GLUCURONIDE.

Analytical Methods for Detection and Quantification

Challenges in Metabolite Analysis

Clinical Significance and Therapeutic Implications

Pharmacokinetic Boosting and Drug Interactions

Darunavir is frequently administered with pharmacokinetic boosters such as ritonavir or cobicistat. Ritonavir's influence on darunavir is noted in the search results, where "inclusion of ritonavir time-point concentrations" in pharmacokinetic models demonstrates an impact on darunavir clearance .

The search results indicate that ritonavir (RTV) affects darunavir clearance, as evidenced by parameters like "AUC RTV effect on CL/F DRV" . This interaction may indirectly influence the formation of metabolites like DARUNAVIR O-BETA-D-GLUCURONIDE by altering the parent drug's pharmacokinetic profile.

Research Developments and Future Directions

Current State of Research

Future Research Opportunities

Several promising research directions could expand our knowledge of DARUNAVIR O-BETA-D-GLUCURONIDE:

  • Identification of specific UGT isoforms responsible for darunavir glucuronidation

  • Quantitative assessment of DARUNAVIR O-BETA-D-GLUCURONIDE formation across different populations

  • Evaluation of potential drug interactions affecting glucuronidation pathways

  • Development of improved analytical methods for metabolite detection

  • Investigation of structure-activity relationships in HIV protease inhibitor glucuronidation

Advances in these areas would contribute to a more comprehensive understanding of darunavir metabolism and potentially inform optimized dosing strategies for diverse patient populations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator